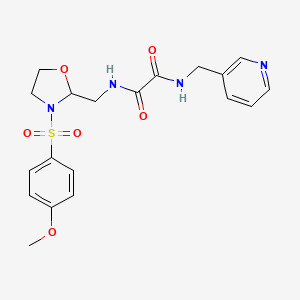
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Molecular Characteristics
The compound features a unique molecular structure characterized by the presence of an oxazolidinone ring and an oxalamide moiety. The sulfonyl group attached to the oxazolidine enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 398.45 g/mol |
| CAS Number | Not specified |
Structural Components
- Oxazolidinone Ring : Known for its antibacterial properties, this structure is crucial for the compound's interaction with ribosomal targets.
- Pyridinylmethyl Group : This moiety may enhance the compound's binding affinity to specific biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit protein synthesis in bacteria, making it a candidate for treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
Recent studies have shown that related compounds exhibit significant antibacterial activity:
- Compound : Oxazolidinone derivatives
- Target : MRSA
- Efficacy : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antibacterial potential.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Inhibition of Protein Synthesis : The oxazolidinone moiety disrupts bacterial ribosome function.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique biological profile of this compound against similar compounds.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl)oxazolidinone | Antimicrobial | Similar structural features |
| N1-(3-(4-fluorophenyl)sulfonyl)oxazolidinone | Anticancer | Different aromatic substitution |
| N1-(3-(4-dimethylamino)phenyl)oxalamide | Histone deacetylase inhibitor | Anticancer properties |
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Preparation of the Oxazolidinone Ring : Cyclization of amino alcohols with carbonyl compounds.
- Sulfonation : Introduction of the 4-methoxyphenyl sulfonyl group via sulfonylation reactions.
- Coupling Reaction : Final coupling with pyridin-3-ylmethyl oxalamide using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
属性
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-15-4-6-16(7-5-15)30(26,27)23-9-10-29-17(23)13-22-19(25)18(24)21-12-14-3-2-8-20-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPPCPISVFCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














